GD3 lactone I
Description
Properties
CAS No. |
119912-77-5 |
|---|---|
Molecular Formula |
C47H92N2O14Si2 |
Synonyms |
GD3 lactone I |
Origin of Product |
United States |
Structural Elucidation and Conformational Dynamics of Gd3 Lactone I
Formation and Characterization of GD3 Lactone I from Disialylganglioside GD3
This compound is formed from the disialylganglioside GD3, a process that can occur under mild acidic conditions, such as incubation in glacial acetic acid at room temperature nih.govresearchgate.nettandfonline.comoup.com. This lactonization involves the intramolecular esterification of sialic acid residues within the ganglioside structure oup.com. This compound has been observed to behave as a monosialoganglioside, suggesting a reduction in negative charge compared to the parent GD3 nih.govnih.govresearchgate.nettandfonline.com. The conversion of GD3 to this compound, and subsequently to GD3 lactone II, is a sequential reaction nih.govresearchgate.net.
The formation of this compound leads to a decrease in the molecular area and the elimination of one negative charge, and its intermolecular dispersion energy and collapse pressure are higher compared to GD3 nih.govacs.org.
Identification of Inner Ester Linkages in this compound
The precise identification of the inner ester linkages in this compound is critical for its structural definition. This has been achieved through various analytical methods, particularly high-resolution nuclear magnetic resonance (NMR) spectroscopy nih.govresearchgate.netoup.comresearchgate.net.
Specific Esterification between External Sialic Acid Carboxyl Group and Internal Sialic Acid C9-OH
In this compound, an ester linkage is predominantly formed between the carboxyl group of the external sialic acid residue and the C9-OH (hydroxyl group at carbon 9) of the internal sialic acid residue nih.govresearchgate.net. This specific linkage results in the formation of a six-membered lactone ring oup.com.
Comparison with GD3 Lactone II Formation and Linkages
GD3 can be converted to two stable lactones: this compound and GD3 lactone II. The formation of GD3 lactone II follows the formation of this compound, suggesting a sequential lactonization process nih.govresearchgate.net.
While this compound features a single inner ester linkage, GD3 lactone II possesses an additional ester linkage. In GD3 lactone II, in addition to the ester linkage found in lactone I (between the carboxyl group of the external sialic acid and C9-OH of the internal sialic acid), a second ester linkage is likely formed between the carboxyl group of the internal sialic acid and C2-OH of the galactose residue nih.govresearchgate.net. This second lactone ring in GD3 lactone II leads to further elimination of negative charges, making it a neutral species, in contrast to this compound, which behaves as a monosialoganglioside nih.govnih.govresearchgate.net.
The formation of GD3 lactone II results in considerably larger molecular areas compared to both GD3 and this compound, and it exhibits further diminished intermolecular dispersion energy and increased collapse pressure relative to this compound nih.govacs.org. These structural differences in lactone I and II also impact their reactivity with antibodies, such as the monoclonal antibody R24, which binds weakly to this compound but not to GD3 lactone II nih.govresearchgate.net.
Table 1: Comparison of this compound and GD3 Lactone II Linkages
| Feature | This compound | GD3 Lactone II |
| Ester Linkage(s) | Carboxyl group of external sialic acid and C9-OH of internal sialic acid nih.govresearchgate.net | First linkage as in this compound, PLUS second linkage between carboxyl group of internal sialic acid and C2-OH of galactose residue nih.govresearchgate.net |
| Charge Behavior | Behaves as a monosialoganglioside nih.govnih.govresearchgate.net | Behaves as a neutral species nih.govnih.govresearchgate.net |
| Formation Sequence | Formed from GD3 nih.govresearchgate.net | Formed subsequently from this compound nih.govresearchgate.net |
Spectroscopic and Analytical Techniques for Structural Confirmation
A range of advanced spectroscopic and analytical techniques are employed to confirm the structure and characterize this compound. These methods provide detailed insights into its chemical bonds, molecular environment, and purity.
Application of Two-Dimensional J-Correlated Proton NMR Spectroscopy
Two-dimensional (2D) J-correlated proton NMR spectroscopy is a primary technique used for investigating the positions of inner ester linkages in ganglioside lactones, including this compound nih.govresearchgate.netresearchgate.net. This technique provides information about protons that are coupled to each other through chemical bonds, revealing connectivity within the molecule emerypharma.comoxinst.com. By analyzing the cross-peaks in a 2D J-correlated proton NMR spectrum, researchers can deduce which hydrogen nuclei are in close proximity or are part of the same coupled spin system, thereby confirming the specific esterification points emerypharma.comoxinst.comnih.gov.
Mass Spectrometry (MS) and High-Performance Liquid Chromatography (HPLC) Characterization
Mass spectrometry (MS) and High-Performance Liquid Chromatography (HPLC) are indispensable tools for the characterization and purification of this compound. HPLC is used for the isolation and purification of this compound from its parent ganglioside GD3 and other derivatives, as evidenced by its use in separating lactones from gangliosides researchgate.nettandfonline.comresearchgate.net. The time course of lactonization can be followed by HPLC researchgate.net.
When coupled with electrospray ionization (ESI) mass spectrometry (HPLC-ESI-MS), this combination allows for the identification and quantification of lactones and other complex molecules researchgate.netnih.govcapes.gov.brmdpi.commyu-group.co.jp. MS provides precise mass information, which is crucial for confirming the molecular weight and composition of this compound mdpi.com. Techniques like tandem mass spectrometry (MS/MS) can further provide fragmentation patterns that help in elucidating the specific structural details of the lactone, including the position of intramolecular ester bonds oup.com.
Table 2: Key Analytical Techniques for this compound Characterization
| Technique | Application in this compound Characterization |
| Two-Dimensional J-Correlated Proton NMR Spectroscopy | Investigates positions of inner ester linkages, confirms specific esterification points nih.govresearchgate.netresearchgate.netemerypharma.comoxinst.com |
| High-Performance Liquid Chromatography (HPLC) | Isolates and purifies this compound from parent gangliosides and other derivatives; monitors lactonization researchgate.nettandfonline.comresearchgate.net |
| Mass Spectrometry (MS) & ESI-MS | Identifies and quantifies this compound; confirms molecular weight and composition; elucidates structural details via fragmentation patterns researchgate.netoup.comnih.govcapes.gov.brmdpi.commyu-group.co.jp |
Impact of Lactonization on Molecular Conformation and Polarity
Alterations in Charge Distribution and Anionic Character
The lactonization of GD3 to this compound eliminates one negative charge from the molecule oup.comnih.gov. This reduction in negative charge significantly alters the charge distribution of the polar head group. While GD3 is a disialoganglioside, this compound behaves as a monosialoganglioside due to this charge neutralization researchgate.netnih.gov. The complete lactonization, as seen in GD3 lactone II, further eliminates negative charges, rendering the molecule neutral researchgate.netnih.gov. This change in anionic character is a crucial aspect of the functional implications of lactonization oup.comresearchgate.net.
Implications for Molecular Parameters in Model Membrane Systems
Lactonization-induced variations in GD3's molecular properties are selectively transduced into changes in intermolecular organization and surface electrostatics within mixed interfaces, such as those with dipalmitoylphosphatidylcholine (dpPC) scispace.comnih.gov. This highlights the role of ganglioside lactone forms as sensitive biotransducers for membrane-mediated cellular functions scispace.comnih.gov.
The surface potential per unit of molecular surface density and the resulting molecular dipole moment are increased in this compound when compared to GD3 at comparable molecular areas nih.gov. This indicates a more pronounced electrical influence of this compound at the membrane interface. For this compound, the resultant polar head-group dipole moment is oriented away from the interface nih.gov.
The following table illustrates the comparative impact of lactonization on key molecular parameters:
| Parameter | GD3 vs. This compound | This compound vs. GD3 Lactone II |
| Negative Charge Elimination | One negative charge nih.gov | All negative charges nih.gov |
| Molecular Area | Decreases nih.gov | Considerably Larger nih.gov |
| Intermolecular Dispersion Energy | Higher nih.gov | Greatly Diminished nih.gov |
| Collapse Pressure | Higher nih.gov | Further Increased nih.gov |
| Surface Potential | Increased nih.gov | Higher nih.gov |
| Molecular Dipole Moment | Increased nih.gov | Higher nih.gov |
| Oligosaccharide Conformation | Similar to GD3 nih.gov | Distorted nih.gov |
The intermolecular organization and packing of this compound in lipid monolayers differ significantly from those of its parent GD3 oup.comnih.gov. This compound exhibits higher intermolecular dispersion energy and collapse pressure compared to GD3 nih.gov. Furthermore, this compound forms ideally mixed films with dipalmitoylphosphatidylcholine (dpPC), suggesting good miscibility and integration within such model membrane systems nih.gov. In contrast, films with GD3 lactone II show immiscibility above 75 mol% lactone when mixed with dpPC nih.gov. These observations underscore how lactonization precisely controls the intermolecular organization and surface electrostatics in membrane interfaces nih.govscispace.comnih.gov.
Biosynthetic Pathways and Metabolic Context of Gd3 and Its Lactones
Enzymatic Synthesis of GD3 and Precursors
The de novo synthesis of gangliosides begins in the endoplasmic reticulum and concludes in the Golgi apparatus, from where they are transported to the plasma membrane via vesicular transport unimi.itresearchgate.net.
GD3 synthase (ST8SiaI), also recognized as alpha-N-acetylneuraminide alpha-2,8-sialyltransferase 1, is a pivotal enzyme in the biosynthesis of disialogangliosides like GD3 and GD2 nih.govresearchgate.netnih.govfrontiersin.orgresearchgate.netresearchgate.netfrontiersin.orgacgg.asiagenecards.org. This enzyme belongs to the ST8Sia family of sialyltransferases nih.govfrontiersin.org. ST8SiaI catalyzes the addition of a sialic acid residue from CMP-NeuAc to GM3, thereby forming GD3 nih.govnovusbio.comfrontiersin.orgresearchgate.netacgg.asianih.govpnas.orguniprot.org. GD3, a disialoganglioside, contains two sialic acid residues nih.govfrontiersin.orgresearchgate.netresearchgate.net. Following its synthesis, GD3 can serve as a precursor for other gangliosides, such as GD2, through the catalytic action of GD2 synthase nih.govresearchgate.netfrontiersin.orgresearchgate.net. Furthermore, ST8SiaI possesses the capacity to synthesize GT3 by successively adding a second alpha-2,8-sialic acid to GD3 novusbio.comnih.govuniprot.orgcdn-website.com. Its substrate specificity extends to other gangliosides like GM1b, GD1a, and GT1b, enabling the synthesis of GD1c, GT1a, and GQ1b, respectively uniprot.orgcdn-website.com.
During embryonic development, GD3 synthase exhibits high expression, which typically diminishes to low or undetectable levels in the adult brain, with the exception of the choroid plexus nih.govfrontiersin.org. However, aberrations in its expression are frequently observed; ST8SiaI is often upregulated in various malignancies, including melanoma, neuroblastoma, and breast cancer, contributing to tumor proliferation, invasion, and metastasis nih.govresearchgate.netpatsnap.comnih.govfrontiersin.orgresearchgate.netresearchgate.netfrontiersin.orgpnas.orgresearchgate.netmdpi.com.
ST8SiaI is specific for transferring sialic acid in an alpha 2,8-linkage novusbio.comuniprot.orgcdn-website.com. The primary acceptor substrate for GD3 synthase is GM3 nih.govnovusbio.comfrontiersin.orgresearchgate.netacgg.asianih.govpnas.orguniprot.org. The catalytic efficiency of ST8SiaI can be influenced by mutations, which may lead to alterations in its Michaelis constant (Km) for substrates like GM3 and CMP-Neu5Ac, as well as its maximum reaction rate (Vmax) uniprot.org. The precise levels and patterns of gangliosides, including GD3, undergo dynamic changes during brain development nih.govcapes.gov.brnih.gov. The gene encoding GD3 synthase, ST8SIA1, is frequently overexpressed in cancerous tissues mdpi.com. Inflammatory signals, such as those induced by lipopolysaccharide (LPS) in macrophages, have been shown to decrease the expression of ecto-ST8Sia-I, leading to a reduction in GD3 levels and a concomitant increase in GM3 mdpi.com.
Non-Enzymatic Formation of GD3 Lactone I
This compound is an intramolecular lactone of GD3, formed through the esterification of sialic acid residues. Ganglioside lactones, in general, are present as minor components in the brains of vertebrates unimi.itunimi.itresearchgate.netnih.gov.
The formation of ganglioside lactones, including GD3 lactone, involves the intramolecular esterification of sialic acid residues unimi.itunimi.itoup.comresearchgate.netnih.gov. GD3 can be converted into two stable lactones, this compound and GD3 lactone II, at room temperature, with this compound typically forming first, followed by GD3 lactone II nih.gov. Acidic conditions are known to favor the lactonization of GD3 tandfonline.combeanstalksnow.co.jp. Studies have shown that incubating GD3 at pH 2.2 leads to GD3 lactone formation tandfonline.com. For example, the lactonization of GD1b has been observed in vitro in the presence of catalytic protons, which can be generated by the Na+/H+ pump at the plasma membrane unimi.it. In this compound, an ester linkage is most likely formed between the carboxyl group of the external sialic acid residue and the C9-OH of the internal sialic acid residue nih.gov.
GD3 lactones I and II have been reported to be stable nih.gov. Notably, GD3 lactone demonstrates stability under acidic conditions, with no observed decrease in the total amount of GD3 and GD3 lactone, suggesting its resistance to gastric juice tandfonline.com.
However, the formation of GD3 lactone is a reversible process. When GD3 lactone is incubated in neutral solutions, it can convert back to GD3. The proportion of regenerated GD3 increases with rising pH. For instance, at pH 7.4, 100% of GD3 was regenerated from GD3 lactone after a 2-hour incubation tandfonline.com. This reversibility indicates that lactonization and delactonization can occur under physiological conditions within the body unimi.ittandfonline.com. The structural changes induced by lactonization can influence the conformation and aggregative properties of gangliosides unimi.it. Interestingly, ganglioside lactones, including GD3 lactones, may exhibit higher immunogenicity compared to their parent gangliosides researchgate.netnih.gov.
Table 1: Stability and Reversibility of this compound
| Treatment Conditions (2h incubation at 37°C) | Percentage GD3 (%) | Percentage GD3 Lactone (%) |
| Initial | 0 | 100.0 |
| pH 6.3 | 69.5 | 30.5 |
| pH 6.8 | 74.2 | 25.8 |
| pH 7.1 | 83.2 | 16.8 |
| pH 7.4 | 100.0 | 0 |
Data adapted from tandfonline.com
Cellular Localization and Distribution Dynamics of Gangliosides and Lactones
Gangliosides are integral components of cell membranes, particularly enriched in the outer leaflet of the plasma membrane, where they are inserted with their hydrophobic ceramide moiety and their oligosaccharide chain protruding into the extracellular environment researchgate.netunimi.itoup.com. They are notably abundant in neuronal cells and play vital roles in cell signaling pathways by interacting with other molecules within lipid rafts, which are specialized membrane microdomains rich in sphingolipids and cholesterol nih.govunimi.itresearchgate.netresearchgate.netunimi.itoup.comfrontiersin.orgresearchgate.netresearchgate.netpnas.org.
GD3 is a prominent ganglioside species found in the embryonic mouse brain and in mouse neural stem cells (NSCs), where it colocalizes and interacts with the epidermal growth factor receptor (EGFR) within plasma membrane microdomains, thereby supporting the self-renewal capacity of these cells pnas.org. In the developing mouse cerebellum, GD3 is highly concentrated in undifferentiated granule cells, and its presence is rapidly superseded by more complex gangliosides as differentiation progresses capes.gov.brnih.govnih.gov. Furthermore, GD3 has been observed to be highly enriched in reactive glia, suggesting its potential utility as a biochemical marker for the detection of reactive glia in neurological diseases nih.gov.
The dynamic nature of gangliosides extends to their trafficking within the cell. After their synthesis in the endoplasmic reticulum and Golgi apparatus, gangliosides are transported to the cell surface via vesicular mechanisms unimi.itresearchgate.net. Conversely, gangliosides present on the plasma membrane can be internalized through endocytic pathways and recycled back to the Golgi apparatus for further metabolic processing researchgate.net. GD3 lactones, while minor components, have been identified in various mammalian tissues, including the mouse and human brain unimi.itunimi.itresearchgate.netnih.gov.
Biological Activities and Cellular Mechanisms of Gd3 Lactone I Preclinical Investigations
Modulation of Cellular Processes by Ganglioside Lactones
While much of the research on the cellular effects of disialogangliosides has focused on the parent compound GD3, the lactonization process is understood to alter the molecule's physicochemical properties, which may, in turn, influence its interaction with cell membranes and signaling proteins. Changes in the intermolecular organization and surface electrostatics in mixed interfaces can be selectively transduced by ganglioside lactonization, suggesting that the relative proportions of a ganglioside and its lactone forms could act as sensitive biotransducers for membrane-mediated cellular functions nih.gov.
Influence on Apoptosis Pathways in Cellular Models
The parent ganglioside, GD3, is a known mediator of apoptosis. Its accumulation in mitochondria is a crucial event in the apoptotic program, contributing to mitochondrial damage nih.gov. GD3 can induce the mitochondrial permeability transition in intact cells, an event that precedes apoptosis nih.gov. This process is central to the intrinsic apoptosis pathway. The intracellular accumulation of GD3 is a component of the adaptive response to cellular stress nih.gov.
While direct studies on the specific role of GD3 lactone I in apoptosis are limited, the structural modifications inherent in lactonization could potentially modulate the pro-apoptotic functions of GD3. The conformational change may affect its ability to integrate into mitochondrial membranes and interact with components of the permeability transition pore. However, detailed preclinical investigations specifically examining the influence of this compound on apoptosis pathways are not extensively documented in the available literature.
Role in Cell-to-Cell Communication and Differentiation
Gangliosides are integral components of the cell membrane and are involved in cell-to-cell communication and differentiation processes researchgate.netnih.gov. The parent ganglioside GD3 plays a role in cell signaling, proliferation, and differentiation abcam.com. It can modify cell-cell interactions and communication, influencing cellular responses to external stimuli abcam.com. The expression of gangliosides, including GD3, changes dynamically during cellular differentiation, particularly in neural lineages nih.govresearchgate.netuniroma1.it.
The specific role of this compound in these processes is less clear. However, the formation of the lactone ring alters the charge and conformation of the sialic acid residue, which could impact its binding to receptors and other molecules involved in cell-to-cell recognition and signaling cascades that govern differentiation. Research on mixed lipid monolayers suggests that lactonization can significantly alter the intermolecular organization within the membrane, which is a key factor in the formation of signaling domains nih.gov. Further preclinical studies are needed to delineate the precise role of this compound in cell-to-cell communication and differentiation.
Immunological Modulatory Effects of this compound
The most significant area of preclinical research on this compound has been in the field of immunology, particularly in the context of developing cancer vaccines.
Altered Immunogenicity Compared to Parent GD3
Preclinical studies have demonstrated that this compound is more immunogenic than its parent compound, GD3 nih.gov. In mouse models, immunization with this compound induced higher antibody titers compared to immunization with unmodified GD3 nih.gov. This increased immunogenicity is attributed to the conformational change induced by lactonization, which may expose new epitopes or present the existing epitopes in a more immunogenic fashion.
The table below summarizes the comparative immunogenicity observed in a preclinical mouse model:
| Immunogen | Dose | Induced Antibody Isotype | Cross-reactivity with GD3 |
| GD3 | Low | IgM | - |
| This compound | Low | IgM | Yes |
| GD3 Amide | Low | IgM, IgG | No |
| GD3 Gangliosidol | Low | IgM, IgG | No |
This table is based on data from a study comparing the humoral immune response to GD3 and its derivatives in mice nih.gov.
The IgM antibodies induced by this compound were found to cross-react with purified GD3 and GD3-expressing melanoma cells, which is a crucial characteristic for a potential cancer vaccine targeting GD3-positive tumors nih.gov.
Reactivity with Monoclonal Antibodies (e.g., R24)
The monoclonal antibody R24 is an IgG3 antibody that recognizes the GD3 ganglioside expressed on the surface of melanoma cells and other cells of neuroectodermal origin nih.gov. R24 has been investigated for its antitumor activity in patients with metastatic melanoma nih.gov.
The binding of antibodies to gangliosides is highly dependent on the conformation of the carbohydrate headgroup. While R24 is known to bind to GD3, the lactonization of GD3 to form this compound alters this conformation. Although direct studies on the binding affinity of R24 to this compound are not extensively detailed, the cross-reactivity of antibodies induced by this compound with GD3 suggests that there are shared or similar conformational epitopes. The ability of R24 to bind to GD3 is dependent on the presentation of the GD3 molecule on the cell surface. Evidence suggests that the GD3-binding site of R24 is implicated in homophilic binding, which may increase the avidity of the antibody for GD3 on the cell surface nih.gov. The precise conformational epitope recognized by R24 on GD3 and how this is affected by lactonization requires further investigation.
Induction of Humoral Immune Response
This compound has been investigated for its capacity to elicit a humoral immune response, primarily in the context of cancer vaccines. Preclinical and clinical studies have utilized a conjugate vaccine composed of GD3 lactone linked to Keyhole Limpet Hemocyanin (KLH), a carrier protein known to enhance immunogenicity, and combined with an immunological adjuvant like QS-21. nih.govscite.ai In studies involving melanoma patients, immunization with a GD3-lactone-KLH (GD3-L-KLH) conjugate vaccine successfully induced both IgM and IgG antibodies that recognized not only the GD3 lactone but also the parent GD3 ganglioside. nih.gov
This antibody response was specific to the group receiving the GD3 lactone formulation. The induced IgM titers against GD3 lactone ranged from 1:40 to 1:1,280 in all patients, and significant IgG titers (1/160 to 1/1,280) were detected in a majority of the participants. nih.gov Importantly, these vaccine-induced antibodies demonstrated functional activity, showing reactivity with the surface of GD3-positive melanoma cells and mediating complement-dependent cytotoxicity. nih.gov This demonstrates that the lactonization of GD3 is an effective strategy to overcome the low immunogenicity of the native ganglioside and stimulate a robust, functionally relevant antibody response. aacrjournals.org
Involvement in Preclinical Models of Pathological Conditions
The biological activities of GD3 and, by extension, this compound, have been primarily studied in preclinical models of cancer, where GD3 is often highly expressed. nih.govnih.gov These studies highlight the integral role of GD3 in promoting malignant phenotypes. nih.govmdpi.com
Influence on Cell Proliferation and Growth in Disease Models
In preclinical cancer models, particularly melanoma, the expression level of GD3 is directly correlated with cell proliferation and tumor growth. nih.gov Genetically engineering GD3-negative melanoma cells to express GD3 resulted in a marked increase in cell growth as measured by both MTT and BrdUrd uptake assays. nih.gov Conversely, strategies aimed at reducing GD3's influence have shown significant anti-proliferative effects. nih.govnih.gov
The use of anti-GD3 antibodies has been shown to suppress the growth of cultured melanoma cells. nih.gov Furthermore, inhibiting the synthesis of GD3 by targeting the enzyme GD3 synthase (GD3S) with antisense technology resulted in a significant reduction in tumor cell growth. nih.gov These findings establish GD3 as a key mediator of cancer cell proliferation and suggest that targeting this ganglioside, potentially through this compound-based immunotherapies, could be a viable strategy to inhibit tumor growth. nih.govmdpi.com
| Experimental Approach | Cell Line/Model | Observed Effect on Proliferation/Growth | Reference |
|---|---|---|---|
| Forced GD3 expression in GD3-negative cells | SK-MEL-28-N1 (Melanoma) | Markedly increased cell growth | nih.gov |
| Treatment with anti-GD3 antibodies | Cultured melanoma cells | Suppressed cell growth | nih.gov |
| Suppression of GD3 synthase expression | F11 cells (Neuroblastoma Hybrid) | Reduced tumor cell growth | nih.gov |
| Inhibition of GD3 Synthase | Breast Cancer Cells (MDA-MB-231) | Reduced cell proliferation | nih.gov |
Impact on Cell Migration and Invasion in Preclinical Studies
Beyond its role in proliferation, GD3 is deeply involved in the molecular pathways that govern cell migration and invasion, critical steps in metastasis. nih.govmdpi.com Preclinical studies have demonstrated that melanoma cells engineered to express GD3 exhibit significantly increased invasive activity in Boyden chamber assays. nih.gov
The mechanism underlying this effect involves the activation of specific signaling molecules. In GD3-positive cells, there is an enhanced tyrosine phosphorylation of p130Cas and paxillin, two proteins known to be central to cell adhesion and migration signaling pathways. nih.gov The functional importance of these molecules was confirmed when using small interfering RNA (siRNA) to silence either p130Cas or paxillin, which resulted in a marked suppression of the invasive activity of GD3-positive cells. nih.gov Furthermore, inhibiting the expression of GD3 synthase in neuroblastoma hybrid cells led to reduced cell migration and a diminished metastatic potential in a nude mouse model. nih.gov These results indicate that GD3 is a potent promoter of the invasive and metastatic properties of cancer cells. nih.govmdpi.com
Association with Stemness in Model Systems (Contextual to GD3)
The ganglioside GD3, the precursor to this compound, is significantly implicated in the regulation of stem cell characteristics, a phenomenon observed in various preclinical model systems. While direct studies on this compound in this context are limited, the biological activities of GD3 provide a crucial framework for understanding its potential role.
GD3 is notably expressed in embryonic stem cells and neural stem cells, where it is involved in maintaining their self-renewal capacity. nih.gov In the context of cancer, GD3 has been identified as a marker for cancer stem cells (CSCs) in several malignancies, including melanoma, glioblastoma, and breast cancer. The presence of GD3 on the cell surface is associated with enhanced tumorigenicity, metastatic potential, and resistance to therapy, all hallmarks of CSCs.
The proposed mechanism by which GD3 contributes to stemness involves its localization within lipid rafts in the plasma membrane. In these microdomains, GD3 can interact with and modulate the activity of various signaling receptors and adhesion molecules that are critical for maintaining a stem-like state. Although the specific contribution of the lactonization of GD3 to this compound in this process is yet to be fully elucidated, the formation of the lactone ring can alter the conformation and electrostatic properties of the ganglioside, potentially influencing its interactions with other membrane components and its role in maintaining stem cell characteristics.
Table 1: Preclinical Findings on GD3 and Stemness
| Model System | Cell Type | Key Findings Related to GD3 |
|---|---|---|
| Mouse Neural Stem Cells | Neural Stem Cells | GD3 is crucial for maintaining the self-renewal capacity. |
| Glioma Models | Glioma Cells | High GD3 expression is linked to increased proliferation, migration, and invasion. nih.gov |
| Melanoma Models | Melanoma Stem Cells | GD3 is a marker for melanoma-initiating cells and is associated with tumorigenicity. |
| Breast Cancer Models | Breast Cancer Stem Cells | GD3 is involved in maintaining the breast cancer stem cell phenotype. |
Interaction with Signaling Pathways (e.g., MAP Kinase, Akt, FAK)
The biological activities of GD3 and, by extension, this compound, are intricately linked to their ability to modulate key intracellular signaling pathways that govern cell proliferation, survival, and migration. Preclinical evidence points towards a significant role for GD3 in the regulation of the Mitogen-Activated Protein (MAP) Kinase, Akt, and Focal Adhesion Kinase (FAK) signaling cascades.
MAP Kinase (MAPK) Pathway: The MAPK pathway is a critical signaling cascade that transduces extracellular signals to the nucleus, regulating a wide array of cellular processes including proliferation, differentiation, and apoptosis. The ganglioside GD3 has been shown to influence MAPK signaling, often in a cell-type and context-dependent manner. In some cancer models, elevated GD3 expression is associated with the activation of the MAPK/ERK pathway, thereby promoting cell growth and survival. This activation can be triggered by the interaction of GD3 with receptor tyrosine kinases, such as the epidermal growth factor receptor (EGFR), within the plasma membrane. The formation of this compound could potentially alter the binding affinity and interaction with these receptors, thereby modulating the downstream MAPK signaling.
Akt Pathway: The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a central signaling pathway that promotes cell survival, growth, and proliferation. Dysregulation of this pathway is a common feature in many cancers. Preclinical studies have suggested that GD3 can influence Akt signaling. For instance, in certain cellular contexts, GD3 has been implicated in the activation of Akt, leading to enhanced cell survival and resistance to apoptosis. The lactonization of GD3 to form this compound may modify the lipid raft environment where these signaling molecules are concentrated, thereby influencing the recruitment and activation of Akt.
Focal Adhesion Kinase (FAK) Pathway: Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a pivotal role in cell adhesion, migration, and invasion. It is a key component of focal adhesions, which are multiprotein structures that link the actin cytoskeleton to the extracellular matrix. Research has indicated that GD3 can modulate FAK activity. In some cancer cell lines, increased expression of GD3 has been correlated with enhanced FAK phosphorylation and activation, leading to increased cell motility and invasion. The structural alteration from GD3 to this compound could impact the organization of focal adhesions and the subsequent activation of FAK and its downstream signaling partners.
Table 2: Summary of GD3 Interaction with Signaling Pathways
| Signaling Pathway | Key Proteins | Role of GD3 | Potential Implication of this compound |
|---|---|---|---|
| MAP Kinase | ERK, MEK | Can promote activation, leading to cell proliferation. | May modulate receptor interactions and subsequent pathway activation. |
| Akt | PI3K, Akt | Can enhance activation, promoting cell survival. | May alter lipid raft composition and influence Akt recruitment. |
| FAK | FAK, Paxillin | Can increase phosphorylation and activation, leading to enhanced motility. | May affect focal adhesion dynamics and FAK signaling. |
Advanced Methodologies for Research and Analysis of Gd3 Lactone I
Isolation and Purification Techniques for Ganglioside Lactones
The isolation of ganglioside lactones from complex biological mixtures is a critical first step for any detailed structural or functional analysis. The primary challenge lies in separating the neutral lactone form from its more abundant, negatively charged parent ganglioside.
DEAE-Sephadex Column Chromatography
Anion-exchange chromatography is a cornerstone technique for the separation of gangliosides, which are distinguished by the number of negatively charged sialic acid residues they possess. DEAE-Sephadex (diethylaminoethyl-Sephadex) is a weak anion-exchange resin commonly used for this purpose.
The principle of separation hinges on the electrostatic interactions between the charged molecules and the positively charged DEAE functional groups on the resin. The parent ganglioside, GD3, possesses two sialic acid residues, conferring upon it a net negative charge that allows it to bind to the DEAE-Sephadex column. In contrast, the formation of GD3 lactone I involves an intramolecular ester linkage between a carboxyl group of one sialic acid and a hydroxyl group of an adjacent sugar. This internal esterification neutralizes one of the negative charges.
Consequently, this compound has a reduced affinity for the anion-exchange resin compared to the parent GD3. This difference in charge allows for their effective separation. During elution, a gradient of increasing salt concentration (e.g., potassium acetate in methanol) is applied to the column. Neutral glycosphingolipids and species with a lower net charge, like this compound, will elute at lower salt concentrations than the more highly charged GD3 and other polysialogangliosides. This method facilitates the quantitative separation and purification of ganglioside fractions based on their degree of sialylation and lactonization.
Quantitative and Qualitative Assessment Methods
Once isolated, a suite of analytical techniques is employed to confirm the identity, purity, and structure of this compound.
Thin Layer Chromatography (TLC)
Thin Layer Chromatography (TLC) is a fundamental, low-cost method for the initial assessment of ganglioside mixtures and the identification of lactone forms. Gangliosides are separated on silica gel plates using solvent systems typically composed of chloroform, methanol, and an aqueous salt solution (e.g., 0.2% CaCl2).
A specialized technique for identifying alkali-labile species like lactones involves two-dimensional TLC. A ganglioside mixture is spotted on a plate and run in a non-alkaline solvent system. Before the second dimension run (at a 90-degree angle to the first), the plate is exposed to ammonia vapors. The alkaline conditions of the ammonia vapor cleave the ester bond of the lactone, converting this compound back to its parent GD3 form. This conversion results in a change in the molecule's polarity and, therefore, its mobility on the TLC plate. The appearance of a new spot corresponding to GD3 and the disappearance of the original lactone spot after ammonia treatment provide strong evidence for its presence. Visualization is typically achieved by spraying with resorcinol-HCl reagent, which is specific for sialic acids, followed by heating.
High-Performance Liquid Chromatography (HPLC) with Electrospray Ionization Mass Spectrometry (ESI-MS)
For definitive structural characterization and sensitive quantification, High-Performance Liquid Chromatography coupled with Electrospray Ionization Mass Spectrometry (HPLC-ESI-MS) is the method of choice. This powerful combination allows for the separation of complex ganglioside mixtures with high resolution, followed by precise mass determination and structural elucidation through fragmentation analysis (MS/MS).
Gangliosides, including this compound, are typically analyzed using either reversed-phase (e.g., C8 or C18 columns) or hydrophilic interaction liquid chromatography (HILIC). ESI is operated in the negative ion mode, as the remaining sialic acid on this compound is readily deprotonated. The mass spectrometer can identify this compound by its specific mass-to-charge ratio (m/z), which is lower than that of the parent GD3 due to the loss of a water molecule during the intramolecular esterification. Tandem mass spectrometry (MS/MS) experiments, where the ion corresponding to this compound is isolated and fragmented, provide detailed structural information about the oligosaccharide chain and the ceramide moiety, confirming its identity.
Table 1: Illustrative HPLC-ESI-MS Parameters for Ganglioside Lactone Analysis
| Parameter | Setting |
| HPLC System | UHPLC/HPLC |
| Column | Reversed-Phase C8 or HILIC |
| Mobile Phase A | Water with 5-20 mM Ammonium Acetate |
| Mobile Phase B | Methanol or Acetonitrile with 5-20 mM Ammonium Acetate |
| Gradient | Linear gradient from low to high organic phase (B) |
| Flow Rate | 0.2 - 0.6 mL/min |
| Ionization Mode | Negative Electrospray Ionization (ESI-) |
| MS Analysis | Full Scan and Product Ion Scan (MS/MS) |
| Collision Gas | Nitrogen or Argon |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for investigating the three-dimensional structure and conformation of molecules in solution. conicet.gov.ar High-resolution proton (¹H) NMR is particularly useful for confirming the formation of the lactone ring in this compound. conicet.gov.ar
The esterification between the sialic acid's carboxyl group and a hydroxyl group on an adjacent sugar residue causes significant changes in the local electronic environment of the protons near the newly formed bond. conicet.gov.ar This results in large, diagnostic downfield shifts in the NMR spectrum for specific protons. For instance, in the related GM3 lactone, the H-2 resonance of the galactosyl residue experiences a deshielding of over 1.4 ppm upon lactonization. conicet.gov.ar Similar characteristic shifts would be expected for this compound, providing unambiguous evidence of the lactone ring's presence and location. Furthermore, by analyzing various NMR parameters, a detailed model of the molecule's preferred conformation can be constructed, revealing a more rigid structure compared to the parent ganglioside. conicet.gov.ar
Biophysical Techniques for Membrane Interaction Studies
Understanding how this compound interacts with and influences the properties of cell membranes is key to deciphering its biological function. Biophysical techniques using model membranes, such as lipid monolayers, are employed to study these interactions at the molecular level.
The interaction of this compound with phospholipids, such as dipalmitoylphosphatidylcholine (dpPC), can be studied in lipid monolayers at an air-water interface. nih.gov In these systems, the formation of the lactone ring in this compound eliminates one negative charge and leads to a decrease in the molecular area it occupies at all surface pressures compared to the parent GD3. nih.gov This suggests a more condensed packing of the molecule within the lipid interface. Studies have shown that while the parent GD3 shows non-ideal mixing and can cause condensation and depolarization of dpPC, this compound forms ideally mixed films with dpPC. nih.gov This indicates that the neutralization of one charge by lactonization significantly alters its intermolecular interactions, leading to full miscibility with the phospholipid. nih.gov These defined variations in molecular properties demonstrate how ganglioside lactonization can selectively alter the organization and surface electrostatics of membranes. nih.gov
Table 2: Summary of Biophysical Interactions of GD3 and its Lactones with dpPC Monolayers
| Compound | Interaction with dpPC | Key Findings |
| GD3 | Non-ideal mixing | Causes condensation and depolarization of dpPC at certain molar fractions. nih.gov |
| This compound | Ideal mixing (fully miscible) | Occupies a smaller molecular area than GD3; does not significantly alter dpPC molecular area or surface potential. nih.govnih.gov |
| GD3 lactone II | Immiscible above 75 mol% | Causes an increase in molecular area and surface potential per molecule. nih.gov |
Data derived from studies on lipid monolayers at an air-water interface. nih.govnih.gov
Lipid Monolayer Experiments for Intermolecular Organization
Lipid monolayer experiments are a powerful tool for investigating the individual properties and intermolecular organization of amphipathic molecules like this compound at an air-water interface. These studies provide valuable data on how the formation of a lactone ring alters the molecule's packing, stability, and electrostatic properties compared to its parent compound, ganglioside GD3.
The formation of the first lactone ring in this compound results in the elimination of one negative charge, leading to significant changes in its behavior within a monolayer. nih.govacs.org This structural modification causes a decrease in the molecular area occupied by each molecule at all surface pressures when compared to GD3. nih.govacs.org Concurrently, the intermolecular dispersion energy and the collapse pressure are higher for this compound, indicating a more stable and tightly packed monolayer. nih.govacs.org
Furthermore, the surface potential per unit of molecular surface density and the resulting molecular dipole moment are increased in this compound relative to GD3 at comparable molecular areas. nih.govacs.org These findings suggest that the oligosaccharide chain of this compound maintains an orientation similar to that of GD3, likely perpendicular to the interface, with the polar head-group dipole moment directed away from the surface. nih.govacs.org
In mixed monolayers containing dipalmitoylphosphatidylcholine (DPPC), a common phospholipid in cell membranes, this compound exhibits ideal mixing behavior. nih.gov This is in contrast to GD3, which shows more complex interactions, and GD3 lactone II, which can lead to immiscibility at higher concentrations. nih.gov This suggests that the subtle change introduced by the first lactonization step allows for harmonious integration within a phospholipid membrane without disrupting its organization. nih.gov
The table below summarizes the comparative molecular parameters of GD3 and its lactones derived from lipid monolayer studies.
| Property | Ganglioside GD3 | This compound | GD3 Lactone II |
| Charge | Two negative charges | One negative charge | No net charge |
| Molecular Area | Larger | Smaller than GD3 | Considerably larger than GD3 & GD3L-I |
| Intermolecular Dispersion Energy | Lower | Higher than GD3 | Greatly diminished compared to GD3L-I |
| Collapse Pressure | Lower | Higher than GD3 | Further increased compared to GD3L-I |
| Resultant Molecular Dipole Moment | Lower | Increased with respect to GD3 | Higher than this compound |
| Mixing with DPPC | Miscible, but causes condensation | Ideally mixed films | Shows immiscibility above 75 mol% |
This table is generated based on data reported in scientific literature. nih.govacs.orgnih.gov
Quartz-Crystal Microbalance (QCM) for Binding Affinity Measurements
Quartz-Crystal Microbalance (QCM) is a highly sensitive, label-free analytical technique used to measure mass changes at the nanogram level on a sensor surface in real-time. nih.gov This makes it a powerful tool for studying biomolecular interactions and determining binding affinity. The core of a QCM instrument is a thin piezoelectric quartz crystal disk sandwiched between two electrodes. nih.govscispace.com When an alternating voltage is applied, the crystal oscillates at a specific resonance frequency. scispace.com
When molecules bind to the sensor surface, the total oscillating mass increases, causing a decrease in the resonance frequency (Δf). nih.govscispace.com For thin, rigid layers, this frequency change is directly proportional to the added mass, as described by the Sauerbrey equation. nih.gov By monitoring this frequency shift as a function of analyte concentration, one can determine the kinetics of the interaction, including the association rate constant (kₐ) and the dissociation rate constant (kₑ). The equilibrium dissociation constant (Kₑ), which is a measure of binding affinity, can then be calculated from the ratio of these rate constants (kₑ/kₐ).
A more advanced application, Quartz-Crystal Microbalance with Dissipation monitoring (QCM-D), simultaneously measures the energy dissipation (ΔD) of the oscillating crystal. nih.gov The dissipation provides information about the viscoelastic properties of the adsorbed layer. nih.govscispace.com An increase in dissipation indicates the formation of a soft, hydrated, or flexible layer, whereas a rigid layer causes little change in dissipation. scispace.com This dual-parameter measurement provides a more complete picture of the binding event, including conformational changes in the interacting molecules.
While specific studies employing QCM to determine the binding affinity of this compound were not identified in the reviewed literature, the methodology has been successfully applied to study the binding of other ganglioside lactones. For instance, QCM has been used to investigate the specific binding of GM3 lactone to influenza virus and its hemagglutinin. nih.gov In such an experiment, a monolayer containing the ganglioside lactone is formed on the QCM sensor chip, and the binding of the target protein is monitored by the change in frequency.
The typical data output from a QCM binding experiment would allow for the calculation of key affinity parameters, as illustrated in the hypothetical data table below.
| Parameter | Description | Example Value |
| Δf (Hz) | Change in resonance frequency upon binding | -25 |
| ΔD (x10⁻⁶) | Change in dissipation upon binding | 5 |
| kₐ (M⁻¹s⁻¹) | Association rate constant | 1.5 x 10⁵ |
| kₑ (s⁻¹) | Dissociation rate constant | 3.0 x 10⁻⁴ |
| Kₑ (nM) | Equilibrium dissociation constant (kₑ/kₐ) | 2.0 |
This table represents hypothetical data that could be obtained from a QCM experiment to illustrate the type of results generated.
This methodology is directly applicable to the study of this compound, allowing researchers to quantify its binding affinity to various biological targets such as antibodies, receptors, or lectins, thereby providing crucial information about its potential biological functions.
Future Directions and Emerging Research Avenues for Gd3 Lactone I
Integration of Multi-Omics Approaches (Lipidomics, Glycomics)
The advent of multi-omics technologies, which include genomics, transcriptomics, proteomics, and metabolomics, offers a powerful lens through which to view the biological significance of GD3 lactone I. nih.govthermofisher.com These approaches allow for a comprehensive analysis of the molecular landscape of cells and tissues, providing insights that are not achievable with single-omic studies. thermofisher.com For this compound, the integration of lipidomics and glycomics, in particular, holds immense promise for elucidating its metabolic pathways, interactions, and functions.
Lipidomics will be instrumental in mapping the distribution and concentration of this compound within various lipid microdomains of the cell membrane. High-throughput mass spectrometry and nuclear magnetic resonance spectroscopy-based platforms can provide a detailed profile of the lipid species that co-localize with this compound, offering clues about its functional partnerships. nih.gov This approach could help identify novel lipidomic biomarkers associated with diseases where this compound is implicated. nih.gov
Glycomics , the comprehensive study of the glycome (the entire complement of sugars in an organism), can shed light on the enzymatic pathways that regulate the formation and hydrolysis of this compound. By analyzing the expression and activity of relevant glycosyltransferases and sialidases, researchers can understand the conditions that favor the presence of the lactone form over the parent GD3 ganglioside.
The true power of multi-omics lies in the integration of these datasets. techscience.commdpi.com By combining lipidomic and glycomic data with genomic and proteomic information, researchers can build a holistic model of this compound's role in cellular biology. This integrated approach is essential for identifying the key molecular pathways and networks that are modulated by this specific ganglioside lactone.
| Omics Approach | Research Focus | Potential Insights |
| Lipidomics | Comprehensive profiling of lipid species in cellular membranes. | Identification of lipid microdomains enriched with this compound and discovery of lipid biomarkers associated with its presence. |
| Glycomics | Analysis of the cellular glycome to understand carbohydrate metabolism. | Elucidation of the enzymatic regulation of this compound formation and degradation, and its relationship with other glycosphingolipids. |
| Proteomics | Study of the entire set of proteins expressed by a cell or tissue. | Identification of proteins that specifically bind to or are modulated by this compound, revealing its downstream signaling effects. |
| Genomics | Analysis of the genetic blueprint of an organism. | Identification of genetic variations that influence the expression of enzymes involved in GD3 and this compound metabolism. |
Advanced Structural Modeling and Computational Studies
Understanding the three-dimensional structure of this compound and its interactions with other molecules is crucial for deciphering its biological function. Advanced structural modeling and computational studies provide the necessary tools to investigate these aspects at an atomic level.
Studies on lipid monolayers have already provided initial insights into the intermolecular organization of this compound. nih.gov The formation of the lactone ring eliminates a negative charge, leading to a smaller molecular area and increased intermolecular dispersion energy compared to the parent GD3. nih.gov These changes in physicochemical properties likely have significant implications for the organization of the cell membrane where this compound resides. nih.gov
Future computational studies can build upon this foundation. Molecular dynamics simulations can be employed to model the behavior of this compound within a realistic lipid bilayer, providing a dynamic view of its interactions with neighboring lipids and membrane proteins. Quantum mechanics calculations can be used to study the electronic structure of the lactone ring and its reactivity. Such computational approaches have been used to investigate the formation of other lactones, predicting the favorability of different ring closure pathways. researchgate.net These methods could be applied to understand the energetic landscape of GD3 lactonization.
By combining computational predictions with experimental data, researchers can develop a detailed model of how this compound influences membrane properties such as fluidity, curvature, and the formation of signaling platforms.
Table 2: Focus of Advanced Modeling and Computational Studies on this compound
| Research Area | Computational Technique | Objectives |
| Intermolecular Interactions | Molecular Dynamics (MD) Simulations | To model the behavior of this compound in a lipid bilayer and predict its interactions with other membrane components. |
| Conformational Analysis | Monte Carlo Simulations | To explore the possible conformations of the oligosaccharide chain of this compound and how they are influenced by the lipid environment. |
| Reaction Mechanisms | Quantum Mechanics (QM) Calculations | To investigate the mechanism of lactonization and hydrolysis of GD3, providing insights into the stability of this compound. |
| Membrane Properties | Coarse-Grained MD Simulations | To study the influence of this compound on the collective properties of the cell membrane, such as thickness, fluidity, and domain formation. |
Development of Novel Research Tools and Probes Targeting this compound
A significant bottleneck in the study of this compound is the lack of specific tools to detect and manipulate it in a biological context. The development of novel research tools and probes that can specifically recognize the lactone form is therefore a critical area for future research.
The design of molecular probes often involves a recognition moiety, a linker, and a reporter group (e.g., a fluorophore or an MRI contrast agent). nih.gov For this compound, the unique structural feature of the internal ester linkage could be exploited for the design of specific antibodies or carbohydrate-binding proteins (lectins). Phage display technologies could be used to screen for peptides that bind with high affinity and specificity to the lactonized headgroup.
Furthermore, chemical probes could be developed. The α-methylene-β-lactone scaffold has been utilized as a reactive "warhead" in chemical probes to study protein interactions. nih.govchemrxiv.org While this compound does not possess this specific reactive group, the principle of designing probes based on the lactone structure is applicable. For instance, activity-based probes could be designed to target the enzymes that catalyze the formation or hydrolysis of the lactone ring. Mass spectrometry-based methods are also being developed to discriminate between lactones and their hydrolyzed forms, which could be adapted for studying this compound. researchgate.net
The development of such tools would enable researchers to visualize the subcellular localization of this compound, track its dynamics in living cells, and identify its binding partners, thereby opening up new avenues for understanding its biological roles.
Elucidating the Role of this compound in Specific Cellular Microenvironments
The cellular microenvironment plays a crucial role in dictating the behavior of cells, and gangliosides are known to be important modulators of cell-cell and cell-matrix interactions. While much of the research has focused on the parent ganglioside GD3, there is emerging evidence that this compound may have distinct roles in specific cellular microenvironments, particularly the tumor microenvironment. frontiersin.org
GD3 is highly expressed in neuroectoderm-derived tumors like melanoma and glioma and is implicated in tumor growth and immune modulation. nih.govoup.com Specifically, GD3 can influence the polarization of microglia and macrophages towards a pro-tumoral phenotype. nih.gov Given that this compound has been identified in human melanoma cells, it is plausible that it also contributes to shaping the tumor microenvironment. frontiersin.org Future research should focus on dissecting the specific effects of this compound on the various cellular components of the microenvironment, including immune cells (T cells, NK cells, dendritic cells), endothelial cells, and cancer-associated fibroblasts. nih.gov
The altered charge and conformation of this compound compared to GD3 suggest that it may interact differently with receptors on neighboring cells. For example, it could modulate the activity of immune cells by engaging with sialic acid-binding immunoglobulin-like lectins (Siglecs), which are important immune checkpoints. Understanding these specific interactions is key to unraveling the unique contribution of this compound to the immunosuppressive milieu of tumors.
Table 3: Investigating this compound in Cellular Microenvironments
| Microenvironment Component | Potential Role of this compound | Research Question |
| Immune Cells | Modulation of immune cell activation and function. nih.gov | Does this compound suppress T cell and NK cell cytotoxicity? Does it influence the maturation and antigen presentation by dendritic cells? |
| Tumor Cells | Regulation of tumor cell proliferation, invasion, and stemness. nih.govnih.gov | How does the expression of this compound correlate with tumor aggressiveness and resistance to therapy? |
| Endothelial Cells | Involvement in angiogenesis. | Does this compound promote or inhibit the formation of new blood vessels within the tumor? |
| Extracellular Matrix | Alteration of cell adhesion and migration. | How does this compound affect the interaction of tumor cells with extracellular matrix components like fibronectin and collagen? |
Q & A
Basic Research Questions
Q. What experimental methodologies are recommended for structural characterization of GD3 lactone I?
- Answer : this compound, a sialic acid-containing glycosphingolipid, requires multi-modal analytical approaches for structural validation. Key methods include:
- Nuclear Magnetic Resonance (NMR) : Assign lactone ring conformation (δ-lactone) and sialic acid linkages using - and -NMR spectroscopy .
- Mass Spectrometry (MS) : High-resolution MS (e.g., MALDI-TOF/TOF) confirms molecular weight and lactonization via fragmentation patterns .
- Thin-Layer Chromatography (TLC) : Coupled with immunostaining (anti-GD3 antibodies) to verify purity and specificity in lipid extracts .
Q. How can this compound be reliably detected in lymphocyte subpopulations?
- Answer : Use flow cytometry with GD3-specific monoclonal antibodies (e.g., clone MB3.6) combined with lactone-specific probes (e.g., boronate affinity chromatography). For intracellular tracking, employ confocal microscopy with fluorescently labeled anti-GD3 lactone antibodies and colocalization markers (e.g., mitochondrial dyes) . Validate findings with enzymatic assays (e.g., sialidase treatment to confirm lactone stability) .
Q. What is the established role of this compound in apoptotic pathways?
- Answer : this compound acts as a pro-apoptotic mediator in activated lymphocytes by:
- Mitochondrial targeting : Inducing reactive oxygen species (ROS) via ceramide synthase activation .
- Inhibiting anti-apoptotic signals : Blocking 9-O-acetyl-GD3 interactions with Bcl-2 family proteins .
- Experimental validation : Use Jurkat T-cell lines with GD3 synthase (ST8Sia1) knockouts to compare apoptosis rates ± this compound supplementation .
Advanced Research Questions
Q. How can researchers resolve contradictory data on this compound’s intracellular trafficking and O-acetylation dynamics?
- Answer : Contradictions arise from differential expression of sialate-O-acetyltransferases (SOATs) across cell types. To address this:
- Cell-specific profiling : Quantify SOAT isoforms (e.g., CASD1) via qPCR/Western blot in this compound-rich vs. deficient cells .
- Pulse-chase assays : Track -labeled this compound in primary lymphocytes to map O-acetylation kinetics .
- Table : SOAT activity in lymphocyte subsets (adapted from ):
| Lymphocyte Subset | SOAT Activity (nmol/mg protein/hr) |
|---|---|
| CD4+ T-cells | 2.1 ± 0.3 |
| CD8+ T-cells | 1.8 ± 0.2 |
| B-cells | 3.5 ± 0.4 |
Q. What experimental designs mitigate variability in this compound’s pro- vs. anti-apoptotic effects across cancer models?
- Answer : Discrepancies stem from tumor microenvironment (TME) factors. Mitigate via:
- Co-culture systems : Combine this compound-treated tumor cells with fibroblasts/immune cells to simulate TME .
- ROS modulation : Use N-acetylcysteine (ROS scavenger) to test if this compound’s pro-apoptotic effects are ROS-dependent .
- Transcriptomic profiling : RNA-seq of this compound-responsive vs. resistant tumors to identify resistance markers (e.g., SLC35A1 for lactone uptake) .
Q. How should researchers design studies to evaluate this compound-KLH conjugate vaccines’ immunogenicity?
- Answer : The this compound-KLH vaccine induces antibody-dependent cytotoxicity. Optimize protocols by:
- Adjuvant selection : Compare Montanide ISA-51 vs. CpG oligonucleotides for IgG2a/IgG1 polarization .
- Epitope mapping : Use peptide microarrays to identify this compound-specific B-cell epitopes .
- In vivo validation : Use GD3-expressing melanoma (B16-F10) or neuroblastoma (SK-N-SH) xenografts in BALB/c mice to measure tumor regression post-vaccination .
Methodological Considerations
- Data Contradiction Analysis : Cross-validate findings using orthogonal techniques (e.g., LC-MS/MS + immunohistochemistry) and include negative controls (e.g., this compound-deficient mutants) .
- Literature Review : Prioritize studies from glycobiology journals (e.g., Glycobiology) and NCI-funded trials for vaccine-related data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
